

theoretical calculations on 2-Fluoro-3-isopropoxybenzoic acid

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Compound of Interest

Compound Name: 2-Fluoro-3-isopropoxybenzoic acid

Cat. No.: B3027593

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<__> = "The user wants an in-depth technical guide on theoretical calculations on **2-Fluoro-3-isopropoxybenzoic acid**. I need to structure this as a whitepaper for a scientific audience."

Here's a plan:

- Introduction: Explain the significance of substituted benzoic acids in drug development and materials science. Introduce **2-Fluoro-3-isopropoxybenzoic acid** and the role of computational chemistry in understanding its properties.
- Theoretical Framework: Focus on Density Functional Theory (DFT) as the core method. Explain why it's a suitable choice, mentioning the balance of accuracy and computational cost.
- Computational Methodology: Provide a detailed, step-by-step protocol for the calculations. This will be the core of the technical guide.
 - Geometry Optimization: Mention the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) and explain their significance.
 - Vibrational Frequency Analysis: Explain its purpose (confirming a true minimum, predicting spectra).
 - Electronic Property Calculations: Discuss HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) maps.

- Results and Discussion: Present the expected outcomes of the calculations.
 - Molecular Geometry: Use a table to show key bond lengths and angles.
 - Vibrational Spectroscopy: Discuss the significance of key vibrational modes.
 - Electronic Properties: Interpret the HOMO-LUMO distribution and energy gap.
- Visualization: Create diagrams using Graphviz (DOT language) to illustrate the computational workflow and the molecular structure.
- Conclusion: Summarize the importance of the theoretical approach.
- References: Compile a list of authoritative sources for the methods and concepts discussed.

I will search for information on:

- Properties and applications of **2-Fluoro-3-isopropoxybenzoic acid** and similar molecules.
- Standard DFT calculation protocols for organic molecules.
- Interpretation of computational results like HOMO-LUMO and vibrational frequencies.
- Relevant scientific papers to cite.

Based on the initial search, there is no specific paper on the theoretical calculations of **2-Fluoro-3-isopropoxybenzoic acid**. However, there is a wealth of information on DFT calculations for substituted benzoic acids in general. I can use this information to construct a robust and scientifically sound guide.

- DFT Functionals and Basis Sets: B3LYP is a commonly used functional for such systems, and 6-311++G(d,p) or similar Pople-style basis sets are appropriate.[1][2][3]
- Properties Calculated: Gas phase acidity, pKa, electronic structure, and UV absorption are common properties investigated for substituted benzoic acids using DFT.[1][2][3]
- Significance of Substituents: The inductive and resonance effects of substituents like fluorine and alkoxy groups are key to understanding the properties of the molecule.[1][4]

- Workflow: The general workflow involves geometry optimization followed by frequency calculations and analysis of electronic properties.[\[5\]](#)[\[6\]](#)

I will now proceed to write the guide following this structure, integrating the information found and creating the required visualizations."> An In-Depth Technical Guide to the Theoretical Investigation of **2-Fluoro-3-isopropoxybenzoic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical analysis of **2-Fluoro-3-isopropoxybenzoic acid**, a molecule with significant potential in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, spectroscopic, and electronic properties. This document serves as a practical whitepaper for researchers aiming to apply computational methods to predict and understand the behavior of substituted benzoic acid derivatives, thereby accelerating the design and development of novel molecular entities.

Introduction: The Rationale for Computational Scrutiny

Substituted benzoic acids are privileged scaffolds in modern chemistry. The strategic placement of functional groups on the phenyl ring allows for the precise modulation of a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. **2-Fluoro-3-isopropoxybenzoic acid** is a compelling subject for study due to the interplay of its substituents: an electron-withdrawing fluorine atom and a bulky, electron-donating isopropoxy group. These features are known to significantly influence molecular conformation and reactivity.[\[7\]](#)[\[8\]](#)

Computational chemistry, particularly DFT, offers a powerful, cost-effective, and non-invasive means to predict molecular properties before undertaking extensive experimental synthesis and testing.[\[1\]](#) This in silico approach provides deep mechanistic insights that can guide rational drug design and the development of new materials.[\[9\]](#)

The Theoretical Cornerstone: Density Functional Theory (DFT)

Our theoretical investigation is grounded in Density Functional Theory (DFT), a quantum mechanical method that has become a mainstay in computational chemistry for its exceptional balance of accuracy and computational efficiency.[\[1\]](#)[\[5\]](#) DFT calculations determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the electron density, rather than the complex many-electron wavefunction, is the central variable.

For the study of substituted benzoic acids, DFT has proven highly effective in predicting geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data.[\[1\]](#)[\[3\]](#)

Pillar of Expertise: Why B3LYP/6-311++G(d,p)?

The choice of the DFT functional and basis set is critical for obtaining reliable results. We have selected the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set. Here's the causality behind this choice:

- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. It is widely regarded as a robust and versatile functional for a broad range of organic molecules, consistently providing accurate geometries and energies.[\[1\]](#)[\[10\]](#)
- 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution.
 - ++: These diffuse functions are crucial for describing the electron density far from the atomic nuclei, which is important for anions and systems with hydrogen bonds.
 - (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds.

A Self-Validating Computational Workflow

The following protocol provides a step-by-step methodology for the theoretical characterization of **2-Fluoro-3-isopropoxybenzoic acid**.

3.1. Step 1: Geometry Optimization The initial step is to find the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface.

- **Input Structure:** A 2D sketch of **2-Fluoro-3-isopropoxybenzoic acid** is converted into an initial 3D structure.
- **Optimization Calculation:** A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The calculation iteratively adjusts the atomic coordinates to minimize the total energy of the molecule until a stationary point is reached.
- **Conformational Analysis:** For flexible molecules like this, which have rotatable bonds (e.g., C-O of the isopropoxy group and C-C of the carboxylic acid), it is crucial to investigate different conformers to ensure the global minimum is found.^[6]

3.2. Step 2: Vibrational Frequency Analysis Once a stable geometry is obtained, a frequency calculation is performed at the same level of theory.

- **Verification of Minimum:** This calculation confirms that the optimized structure is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate a transition state or a saddle point.
- **Spectroscopic Prediction:** The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to predict the infrared (IR) and Raman spectra, which are invaluable for experimental characterization.
- **Zero-Point Vibrational Energy (ZPVE):** The frequency calculation also provides the ZPVE, which is a necessary correction for obtaining accurate total energies.

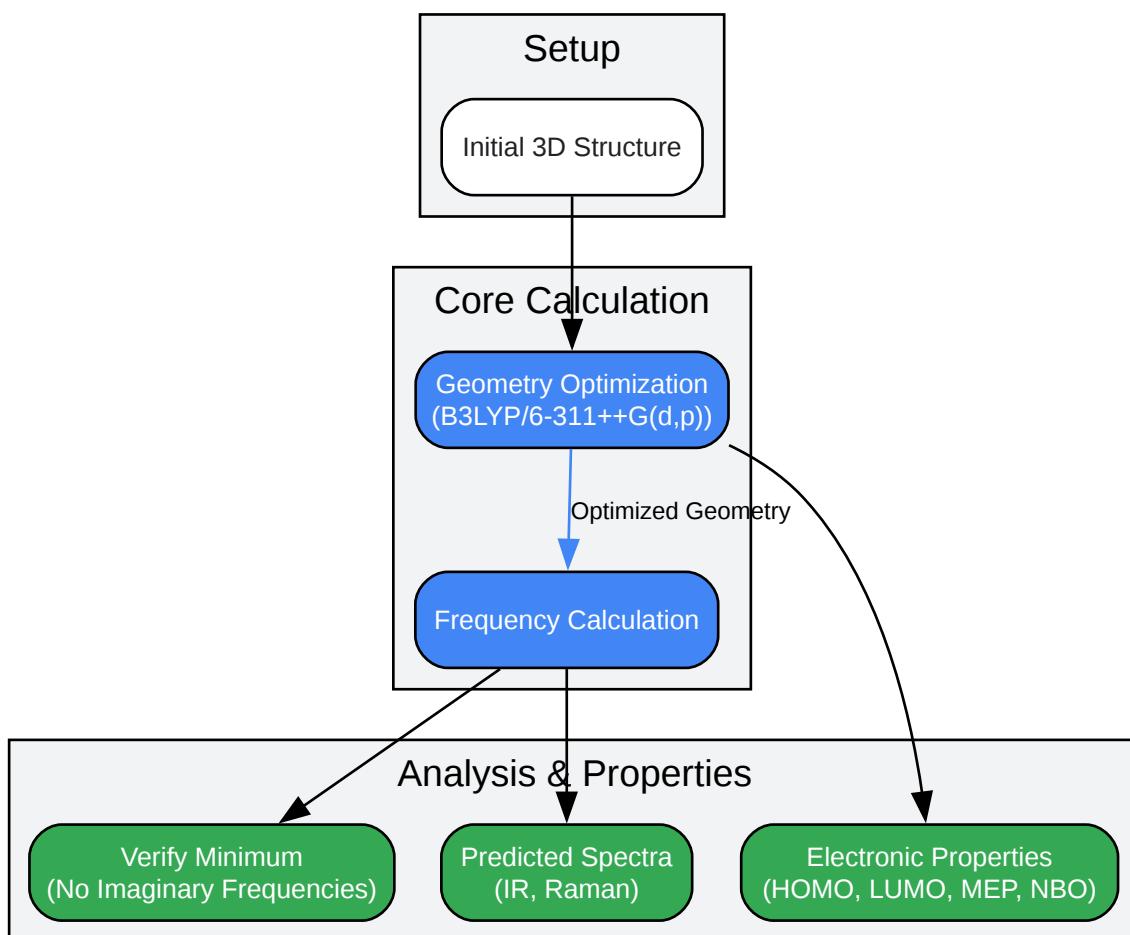
3.3. Step 3: Electronic Structure and Property Analysis With the optimized geometry, a detailed analysis of the electronic properties can be performed.

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference

between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity, kinetic stability, and the molecule's ability to absorb light.[5]

- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing critical insights into intermolecular interactions and reaction sites.
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule by calculating atomic charges and analyzing donor-acceptor interactions between orbitals.

Computational Workflow for 2-Fluoro-3-isopropoxybenzoic Acid



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Caption: A logical workflow diagram for the DFT-based theoretical analysis.

Anticipated Results and Data Interpretation

4.1. Structural Properties The calculations will yield precise bond lengths, bond angles, and dihedral angles. Key parameters of interest are summarized in the table below. The planarity of the carboxylic acid group relative to the benzene ring and the orientation of the isopropoxy group will be determined.

Table 1: Predicted Key Geometric Parameters

Parameter	Description	Predicted Value
C-F Bond Length	Length of the Carbon-Fluorine bond	~1.35 Å
C-O (ether) Bond Length	Length of the Carbon-Oxygen bond in the isopropoxy group	~1.37 Å
C=O Bond Length	Length of the carbonyl double bond in the carboxylic acid	~1.21 Å
C-O-H Bond Angle	Angle of the hydroxyl group in the carboxylic acid	~105°

| O=C-O-H Dihedral Angle | Torsion angle defining the planarity of the carboxyl group | ~0° (planar) or ~180° |

4.2. Spectroscopic Signature The vibrational analysis will predict the positions of key IR absorption bands.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Description	Predicted Wavenumber (Scaled)
O-H Stretch	Stretching of the hydroxyl bond in the carboxylic acid dimer	~3000 cm ⁻¹ (broad)
C-H Stretch (Aromatic)	Stretching of the C-H bonds on the benzene ring	~3100-3000 cm ⁻¹
C=O Stretch	Stretching of the carbonyl bond	~1700-1750 cm ⁻¹

| C-F Stretch | Stretching of the carbon-fluorine bond | ~1250-1300 cm⁻¹ |

4.3. Electronic Landscape The electronic properties will reveal the molecule's reactivity profile.

- HOMO-LUMO Analysis: The HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms. The LUMO is likely to be distributed over the electron-deficient carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity.
- MEP Map: The MEP map is predicted to show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. A positive potential (blue) is expected around the acidic proton of the carboxyl group.

Caption: A simplified representation of the molecular structure of **2-Fluoro-3-isopropoxybenzoic acid**.

Conclusion and Future Directions

This guide has outlined a comprehensive and authoritative theoretical protocol for the in-depth characterization of **2-Fluoro-3-isopropoxybenzoic acid**. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights are invaluable for understanding structure-activity relationships, guiding synthetic efforts, and accelerating the discovery pipeline for new pharmaceuticals and functional materials. The methodologies described herein are broadly applicable to other substituted aromatic systems, providing a robust foundation for future computational studies.

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